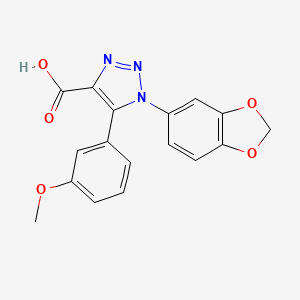

1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-23-12-4-2-3-10(7-12)16-15(17(21)22)18-19-20(16)11-5-6-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWGHWUNRGBCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N=NN2C3=CC4=C(C=C3)OCO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.

Formation of the Triazole Ring: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In a study conducted by Göktürk et al., the compound was tested against various human cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma) using the MTT assay. The results indicated that it showed greater cytotoxic activity than traditional chemotherapeutic agents like cisplatin and etoposide, particularly with an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate that it can effectively bind to proteins involved in cancer progression, thereby inhibiting their function and promoting apoptosis in cancer cells .

Interaction with Biomolecules

The interaction of 1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid with biomolecules such as DNA and proteins is crucial for understanding its pharmacological effects. The compound has shown a strong affinity for DNA, which suggests that it may interfere with DNA replication and transcription processes essential for cancer cell survival .

Potential Therapeutic Uses

Given its promising anticancer properties and ability to interact with key biomolecules, this compound holds potential for therapeutic applications beyond oncology. Its structural characteristics may allow it to be modified for enhanced efficacy or reduced toxicity in other diseases where triazole derivatives have shown effectiveness.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following triazole derivatives are structurally related and provide insights into comparative properties:

Key Comparative Observations:

Tautomerism and Stability :

- The 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (e.g., compound in ) undergo ring-chain tautomerism, with the open aldehyde form dominating (80%). This contrasts with benzoxadiazole analogs (), where cyclic forms are more stable .

- The target compound lacks a formyl group, suggesting tautomerism is less relevant, but its carboxylic acid group may participate in hydrogen bonding or coordination (e.g., in metal-organic frameworks) .

The carboxylic acid analog may exhibit enhanced solubility but reduced membrane permeability compared to amides. Angiotensin II antagonists () highlight the importance of carboxylic acid groups in receptor binding. The target compound’s benzodioxole and methoxyphenyl groups could similarly modulate affinity for biological targets .

Synthetic Routes :

- Most triazole-4-carboxylic acids are synthesized via click chemistry (azide-alkyne cycloaddition) or base-catalyzed reactions of azides with β-ketoesters (). The target compound likely follows similar protocols, though specific details are absent in the evidence.

Crystallographic and Spectroscopic Data :

- Triazole-carboxylic acids often form hydrogen-bonded networks (e.g., ). The benzodioxole substituent in the target compound may influence crystal packing or intermolecular interactions .

Biological Activity

1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1338654-08-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C17H13N3O5

- Molecular Weight: 339.3 g/mol

- Density: 1.50 g/cm³ (predicted)

- Boiling Point: 567.4 °C (predicted)

- Acidity (pKa): 3.24 (predicted) .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested: MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and others.

- IC50 Values: The compound exhibited potent activity with IC50 values ranging from 0.57 μM to over 10 μM depending on the cell line and experimental conditions .

Mechanisms of Action:

- Cell Cycle Arrest: The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Production: It increases ROS levels, disrupting mitochondrial function and contributing to cell death .

- Inhibition of Key Signaling Pathways: The compound may inhibit pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell survival .

Case Studies

A notable study conducted on the compound involved its evaluation against a panel of nine different cancer cell lines. The results demonstrated:

- Significant inhibition of cell proliferation across all tested lines.

- Morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation .

Comparative Analysis

The following table summarizes the IC50 values and observed effects in various studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.57 | G2/M arrest, ROS increase |

| HCT-116 | 9.58 | Inhibition of PI3K/AKT/mTOR pathway | |

| Jurkat T-cells | <10 | Induction of apoptosis |

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound requires further elucidation, preliminary studies suggest it has an acceptable ADME (Absorption, Distribution, Metabolism, Excretion) profile for drug development purposes . Toxicity assessments indicated that it does not exhibit significant off-target effects at therapeutic doses.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging precursors like substituted benzodioxole-propargyl derivatives and azido-containing methoxyphenyl intermediates. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent system: Use DCM/DMF (1:1) with Oxyma as an additive to enhance coupling efficiency .

- Catalyst loading: 10 mol% Cu(I) ensures regioselectivity for the 1,4-disubstituted triazole .

Purification via column chromatography (Hex/EtOAc gradients) yields >70% purity. Monitor reaction progress using TLC (Rf ~0.14–0.15) .

How can NMR and HPLC be employed to characterize this compound and verify structural integrity?

Methodological Answer:

- 1H/13C-NMR: Confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and benzodioxole moiety (δ 5.9–6.2 ppm for methylenedioxy protons) . The carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) .

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Retention times should align with standards (e.g., 8–10 min for >95% purity) .

What are the solubility challenges of this compound in aqueous buffers, and how can they be addressed for in vitro assays?

Methodological Answer:

The carboxylic acid group confers pH-dependent solubility. At physiological pH (7.4), the deprotonated form improves aqueous solubility. Strategies include:

- Co-solvents: Use DMSO (≤5%) or ethanol to pre-dissolve the compound before dilution in PBS .

- Salt formation: Convert to sodium/potassium salts via neutralization with NaOH/KOH .

- Surfactants: Polysorbate-80 (0.1%) enhances dispersion in cell culture media .

Advanced Research Questions

How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole-carboxylic acid derivative?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

- Electrophilic sites: The triazole N2 and carboxylic acid oxygen are nucleophilic, enabling interactions with biological targets (e.g., enzymes) .

- HOMO-LUMO gap: A narrow gap (~4.5 eV) suggests potential redox activity, relevant for catalytic or photodynamic applications .

Validate predictions with experimental UV-Vis (λmax ~280–320 nm) and cyclic voltammetry .

What contradictions exist in reported biological activities of structurally analogous triazole derivatives, and how can they be resolved?

Methodological Answer:

For example, some triazole-carboxamides show antifungal activity (IC50 ~10 µM) , while others lack efficacy due to poor membrane permeability. To resolve discrepancies:

- Standardize assays: Use identical fungal strains (e.g., Candida albicans ATCC 90028) and culture conditions .

- SAR analysis: Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) .

- Permeability studies: Employ Caco-2 monolayers to quantify passive diffusion vs. active transport .

How can regioselectivity in triazole ring substitution be controlled during synthesis to optimize pharmacological activity?

Methodological Answer:

Regioselectivity in CuAAC is influenced by:

- Catalyst choice: Cu(I) favors 1,4-disubstitution, while Ru catalysts yield 1,5-products .

- Steric effects: Bulky substituents (e.g., 3-methoxyphenyl) direct substitution to the less hindered position .

Characterize regiochemistry via NOESY (nuclear Overhauser effects between triazole and adjacent substituents) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability: The compound degrades rapidly in acidic conditions (pH <3) due to protonation of the triazole ring. At pH 7–9, the carboxylate form stabilizes the structure .

- Thermal stability: Decomposition occurs above 200°C (DSC/TGA data). Store at –20°C under inert atmosphere to prevent oxidation of the benzodioxole moiety .

How can structural modifications enhance target selectivity in enzyme inhibition studies?

Methodological Answer:

- Bioisosteric replacement: Substitute the methoxyphenyl group with a pyridyl moiety to improve hydrogen bonding with enzyme active sites .

- Protease inhibition assays: Test against serine hydrolases (e.g., trypsin) and metalloenzymes (e.g., carbonic anhydrase) to map selectivity .

- Docking simulations: Use AutoDock Vina to predict binding affinities and guide synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.